N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylbutyl group and an undecyl chain attached to an ethane-1,2-diamine backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-phenylbutan-2-amine, which is then reacted with undecyl bromide in the presence of a base such as potassium carbonate to form the intermediate. This intermediate is subsequently reacted with ethane-1,2-diamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phenylbutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N1-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Phenylbutan-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide:
N-(4-Phenylbutan-2-yl)-1-(propan-2-yl)piperidin-4-amine: Explored for its pharmacological properties.
Uniqueness
N~1~-(4-Phenylbutan-2-yl)-N~2~-undecylethane-1,2-diamine stands out due to its unique combination of a phenylbutyl group and an undecyl chain, which imparts distinct physicochemical properties. This structural uniqueness makes it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
627520-89-2 |
---|---|
Molekularformel |
C23H42N2 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
N'-(4-phenylbutan-2-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H42N2/c1-3-4-5-6-7-8-9-10-14-19-24-20-21-25-22(2)17-18-23-15-12-11-13-16-23/h11-13,15-16,22,24-25H,3-10,14,17-21H2,1-2H3 |
InChI-Schlüssel |
SXWYWYFKPUFEKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNC(C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.